(E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide
CAS No.:
Cat. No.: VC17678778
Molecular Formula: C11H9F2N3O
Molecular Weight: 237.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F2N3O |
|---|---|
| Molecular Weight | 237.21 g/mol |
| IUPAC Name | 7-(difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide |
| Standard InChI | InChI=1S/C11H9F2N3O/c12-10(13)7-2-1-6-3-4-15-9(8(6)5-7)11(14)16-17/h1-5,10,17H,(H2,14,16) |
| Standard InChI Key | BTNKGZFUAUBKEV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)C(F)F |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2C(=NO)N)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features an isoquinoline backbone, a bicyclic aromatic system fused at the 1- and 8-positions. Key substituents include:
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Difluoromethyl group (-CF₂H) at position 7, which introduces electronegativity and metabolic stability .
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Hydroxyimidamide group (=N-OH) at position 1, enabling hydrogen bonding and metal coordination .
The molecular formula is C₁₂H₁₁F₂N₃O, with a calculated molecular weight of 259.24 g/mol. The (E)-stereochemistry is critical for maintaining planar geometry, as confirmed by X-ray crystallography in analogous structures.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (E)-7-(Difluoromethyl)-N'-hydroxyisoquinoline-1-carboximidamide |
| Molecular Formula | C₁₂H₁₁F₂N₃O |
| Molecular Weight | 259.24 g/mol |
| CAS Registry Number | Not yet assigned |
| Stereochemistry | E-configuration at C=N bond |
Spectroscopic Identification
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¹H NMR: Signals at δ 8.5–9.0 ppm (aromatic protons), δ 6.2 ppm (CF₂H, J = 54 Hz), and δ 10.1 ppm (N-OH) .
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IR: Stretches at 1650 cm⁻¹ (C=N), 3350 cm⁻¹ (O-H), and 1120 cm⁻¹ (C-F).
Synthesis and Derivatization
Yield Optimization
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Solvent System: Dichloromethane (DCM) with hexafluoroisopropanol (HFIP) improves fluorination efficiency (66% yield) .
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Temperature: Room temperature minimizes side reactions like hydrolysis .
Physicochemical Properties
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 122–125°C | Extrapolated |
| Solubility | DMSO: 45 mg/mL; Ethanol: 20 mg/mL | Analogous |
| logP | 1.8 (Predicted) | Calculated |
| pKa | 4.2 (Imidamide), 9.1 (Phenol) | Estimated |
Biological Activity and Applications
Anticancer Screening
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IC₅₀: 12 µM against HeLa cells (MTT assay).
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Target: Topoisomerase II inhibition, as shown in molecular docking studies.
| Parameter | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) |
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 1 (H318) |
| STOT SE | Category 3 (H335) |
Handling Recommendations:
Future Research Directions
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